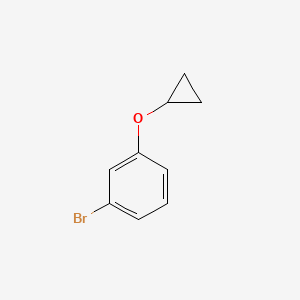

1-Bromo-3-cyclopropoxybenzene

Descripción

Contextualization within Halogenated Aromatics and Cyclopropyl (B3062369) Ethers

1-Bromo-3-cyclopropoxybenzene belongs to two significant classes of organic compounds: halogenated aromatics and cyclopropyl ethers. Halogenated aromatic compounds are characterized by a benzene (B151609) ring substituted with one or more halogen atoms. These compounds are known for their diverse applications and reactivity. The carbon-halogen bond can participate in a variety of chemical transformations, making them crucial starting materials in organic synthesis.

Cyclopropyl ethers are a subgroup of ethers containing a cyclopropyl group attached to an oxygen atom. The three-membered cyclopropane (B1198618) ring is highly strained, which imparts unique chemical and physical properties to the molecule. This strain can influence the reactivity of the ether and its use in creating specific molecular architectures. The combination of a halogenated aromatic core with a cyclopropyl ether functionality in this compound results in a molecule with multiple reactive sites, offering a wide range of possibilities for synthetic chemists.

Significance in Contemporary Organic Chemistry Research

The importance of this compound in modern organic chemistry lies in its utility as a versatile building block. vulcanchem.com The presence of the bromine atom allows for a variety of cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are fundamental methods for forming carbon-carbon bonds. vulcanchem.com These reactions are instrumental in constructing the carbon skeleton of complex organic molecules.

The cyclopropoxy group, on the other hand, can influence the electronic properties of the aromatic ring and provide a unique structural motif. This group can be of particular interest in medicinal chemistry and materials science, where the introduction of small, rigid structures can lead to desirable properties in the final product. The compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com Researchers utilize it to explore new reaction pathways and to develop novel synthetic methodologies. myskinrecipes.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrO |

| Molecular Weight | 213.07 g/mol |

| Physical State | Likely a colorless to pale yellow liquid |

| Solubility | Expected to have limited water solubility but good solubility in common organic solvents |

| Storage | Sealed in dry, 2-8°C |

Data sourced from multiple chemical suppliers and databases. vulcanchem.combldpharm.com

Historical Development of Research on Related Aromatic Cyclopropyl Ethers

The study of aromatic ethers has a long history, with the Williamson ether synthesis, developed in the 19th century, being one of the earliest methods for their preparation. numberanalytics.com However, the specific focus on aromatic cyclopropyl ethers is a more recent development, driven by the growing interest in introducing cyclopropyl groups into organic molecules. The synthesis of cyclopropanes themselves has been an area of active research, with methods like the Simmons-Smith reaction providing a way to create the cyclopropyl ring. researchgate.net

Early research into halogenated aromatic ethers focused on their synthesis and general properties. acs.org The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of halogenated aromatics in synthesis. organic-chemistry.org This advancement made it possible to efficiently connect aromatic rings to other molecular fragments, paving the way for the use of compounds like this compound as versatile coupling partners.

More recently, research has focused on developing new and more efficient methods for the synthesis of aryl cyclopropyl ethers. researchgate.netacs.org These methods often aim to overcome the challenges associated with the reactivity of the cyclopropyl group and to provide access to a wider range of substituted aromatic cyclopropyl ethers for various applications. researchgate.net The ongoing exploration of these compounds continues to expand the toolkit of synthetic organic chemists.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-cyclopropyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUIIGWUFQSOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726245 | |

| Record name | 1-Bromo-3-(cyclopropyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035690-22-2 | |

| Record name | 1-Bromo-3-(cyclopropyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-cyclopropoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 Cyclopropoxybenzene

Established Synthetic Pathways for Aryl Cyclopropyl (B3062369) Ethers

Established methods for synthesizing aryl cyclopropyl ethers, a key structural feature of 1-Bromo-3-cyclopropoxybenzene, often involve either forming the C-O ether bond or modifying a pre-existing cyclopropoxybenzene.

The Ullmann condensation is a classic copper-promoted reaction used to form aryl ethers from aryl halides. wikipedia.org In the context of synthesizing a precursor to this compound, this would typically involve the reaction of a dihalobenzene with cyclopropanol.

The traditional Ullmann ether synthesis often requires high temperatures (frequently over 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org Stoichiometric amounts of copper or copper salts are typically employed. wikipedia.org Modern variations of the Ullmann reaction have been developed that use soluble copper catalysts supported by ligands, which can lead to milder reaction conditions. wikipedia.orgorganic-chemistry.org For instance, a procedure using an air-stable Cu(I) catalyst, CuIPPh₃, has been explored for O-arylation in non-polar solvents like toluene (B28343) or xylene with potassium carbonate as the base. arkat-usa.org

A plausible route to this compound could start from 1,3-dibromobenzene (B47543), where one bromine atom is selectively substituted by a cyclopropoxy group.

Table 1: Representative Conditions for Ullmann-Type Etherification

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Copper Powder | None | K₂CO₃ | DMF | >200 |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 |

| Cu(OTf)₂ | BINAM | K₃PO₄ | Toluene | 110 |

| CuIPPh₃ | PPh₃ | K₂CO₃ | Xylene | 140 |

This table presents generalized conditions for Ullmann etherifications and may not be specific to the synthesis of this compound.

If starting with cyclopropoxybenzene, the bromine atom can be introduced onto the aromatic ring via electrophilic aromatic substitution. The cyclopropoxy group is an ortho-, para-directing activator. Therefore, the bromination of cyclopropoxybenzene would be expected to yield a mixture of ortho- and para-isomers, with the meta-isomer (this compound) being a minor product. To achieve the desired meta-substitution, one would typically start with a meta-directing group already in place, which is later converted to the cyclopropoxy group or bromine.

The bromination reaction itself typically involves treating the aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). minia.edu.eglibretexts.org The catalyst polarizes the bromine molecule, making it a more potent electrophile. libretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eglibretexts.org

Table 2: General Conditions for Electrophilic Bromination

| Reagent | Catalyst | Solvent | Temperature |

| Br₂ | FeBr₃ | CH₂Cl₂ | Room Temperature |

| N-Bromosuccinimide (NBS) | H₂SO₄ | Acetic Acid | Varies |

This table shows general conditions for aromatic bromination and achieving meta-selectivity for this compound would require a different starting material or strategy.

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts for cross-coupling reactions to form C-O bonds. rsc.org Palladium and copper are the most efficient metals for this purpose to date. rsc.org These reactions often offer milder conditions and broader substrate scope compared to the classic Ullmann reaction. wikipedia.org

For the synthesis of aryl ethers, palladium-catalyzed methods, often referred to as Buchwald-Hartwig amination-type reactions adapted for etherification, have become powerful tools. umn.edu These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. umn.edu The synthesis of phenols from aryl halides has been achieved using palladium catalysts with various phosphine ligands. beilstein-journals.org

A potential route to this compound using this methodology would involve the palladium-catalyzed coupling of 1,3-dibromobenzene with cyclopropanol. Careful control of reaction conditions would be necessary to achieve mono-etherification.

Table 3: Components of a Typical Palladium-Catalyzed C-O Coupling Reaction

| Component | Example |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Buchwald-type biarylphosphines (e.g., XPhos, SPhos) |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Novel Synthetic Approaches and Route Optimization

Research continues to focus on developing more efficient, selective, and environmentally friendly methods for the synthesis of complex organic molecules like this compound.

While electrophilic bromination is a standard method, transition metal-catalyzed reactions can also be employed to form the C-Br bond. These methods are particularly useful when direct bromination is not feasible or gives poor regioselectivity. For instance, a suitably functionalized cyclopropoxybenzene derivative (e.g., a boronic acid or ester) could undergo a coupling reaction with a bromine source.

Transition metal catalysis is a versatile tool for creating C-C and C-heteroatom bonds. rsc.org While less common for C-Br bond formation compared to C-C, C-N, or C-O bonds, methods do exist.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the context of synthesizing this compound, this could involve several strategies:

Use of Greener Solvents: Replacing traditional high-boiling, polar aprotic solvents used in Ullmann reactions with more environmentally benign alternatives. Some Ullmann-type reactions have been shown to work in non-polar solvents like toluene or even in water with appropriate ligands. arkat-usa.orgbeilstein-journals.org

Catalyst Efficiency and Reusability: Developing more active catalysts that can be used at lower loadings. The use of heterogeneous or immobilized catalysts that can be easily recovered and reused would also be a significant green improvement. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Continuous Flow Synthesis: Continuous-flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to batch reactions. mdpi.comresearchgate.net This approach could be particularly beneficial for managing potentially hazardous reagents or intermediates. researchgate.net

Microwave-Assisted Synthetic Protocols

The application of microwave irradiation has become a prominent technique in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. wikipedia.orgtsijournals.com While specific literature detailing a microwave-assisted protocol exclusively for the synthesis of this compound is not extensively documented, its preparation can be logically extrapolated from established microwave-assisted etherification reactions, such as the Williamson ether synthesis. wikipedia.orgtsijournals.com

The Williamson ether synthesis is a cornerstone method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com A plausible microwave-assisted approach to this compound would involve the reaction of 3-bromophenol (B21344) with a cyclopropyl halide (e.g., cyclopropyl bromide). The reaction would be conducted in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenol (B47542). tsijournals.com A suitable high-boiling point solvent capable of efficiently absorbing microwave energy, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), would be employed. tsijournals.com

Microwave irradiation can significantly accelerate this transformation. For instance, similar Williamson ether syntheses that require hours of reflux under conventional conditions have been completed in as little as 5 to 10 minutes using microwave heating, with yields often improving from a range of 6-29% to 20-55% or higher. wikipedia.orgtsijournals.com The key advantages stem from the efficient and rapid heating of the reaction mixture, which can overcome activation energy barriers more effectively than traditional methods. tsijournals.com

The table below outlines a hypothetical, yet chemically sound, set of conditions for this synthesis based on analogous microwave-assisted reactions.

Table 1: Plausible Microwave-Assisted Synthesis Parameters for this compound

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Reactants | 3-Bromophenol, Cyclopropyl Bromide | Standard precursors for Williamson ether synthesis. masterorganicchemistry.com |

| Base | Potassium Carbonate (K₂CO₃) | Common, effective base for phenol deprotonation. tsijournals.com |

| Solvent | Dimethylformamide (DMF) | High-boiling, polar aprotic solvent suitable for microwave heating. wikipedia.org |

| Microwave Power | 100-300 W | Typical power range for laboratory microwave reactors. |

| Temperature | ~130 °C | Elevated temperature to facilitate the SN2 reaction. wikipedia.org |

| Reaction Time | 5-15 min | Microwave assistance drastically reduces reaction times. wikipedia.orgtsijournals.com |

Stereoselective Synthesis Considerations of Chiral Cyclopropoxy-Containing Analogues

The synthesis of analogues containing a chiral cyclopropoxy group presents a significant synthetic challenge, primarily centered on controlling the stereochemistry of the three-membered ring. Enantiomerically pure cyclopropane (B1198618) derivatives are highly sought-after building blocks in medicinal chemistry. mdpi.com Achieving high levels of stereoselectivity requires sophisticated strategies, as the formation of the cyclopropane ring can lead to multiple stereoisomers.

Major strategies for stereoselective cyclopropanation include:

Transition-Metal Catalyzed Decomposition of Diazo Compounds : This is a powerful method where a metal catalyst, often based on rhodium, copper, or cobalt, reacts with a diazo compound to generate a metal carbene. nih.govunl.pt This intermediate then reacts with an olefin to form the cyclopropane ring. The use of chiral ligands on the metal center is crucial for inducing enantioselectivity, controlling which face of the olefin the carbene adds to. nih.govresearchgate.net

Halomethylmetal-Mediated Cyclopropanation : The Simmons-Smith reaction and its variants use an organozinc carbenoid (e.g., IZnCH₂I) to deliver a methylene (B1212753) group to an alkene stereospecifically. acs.orgrsc.org For chiral analogues, the stereoselectivity can often be directed by a nearby functional group, such as a hydroxyl or amine group on the substrate, which coordinates to the zinc reagent. unl.ptacs.org This substrate-controlled approach is highly effective for creating specific diastereomers.

Michael-Initiated Ring Closure (MIRC) : This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org Stereocontrol can be achieved by using chiral substrates, chiral nucleophiles, or chiral catalysts, such as bifunctional thioureas, to guide the initial Michael addition. rsc.org

Diastereoselective Ring Closure : Another approach involves starting with a pre-formed chiral molecule and installing the cyclopropane ring in a way that the existing stereocenter dictates the stereochemistry of the new centers. mdpi.com This can involve dehydrohalogenation of a chiral bromocyclopropane (B120050) to a cyclopropene (B1174273) intermediate, followed by a diastereoselective nucleophilic addition. mdpi.com

The choice of method depends heavily on the specific structure of the target analogue and the desired stereochemical outcome. A significant challenge is often the synthesis of cis-cyclopropanes, which are generally less stable than their trans counterparts. acs.org

The following table summarizes key features of these stereoselective strategies.

Table 2: Comparison of Stereoselective Synthesis Strategies for Chiral Cyclopropanes

| Strategy | Key Features | Typical Reagents/Catalysts | Stereocontrol Element |

|---|---|---|---|

| Catalytic Asymmetric Cyclopropanation | Versatile for various olefins; relies on catalyst for stereocontrol. | Rhodium(II) or Copper(I) complexes with chiral ligands (e.g., bisoxazolines), diazoacetates. unl.ptresearchgate.net | Chiral Catalyst |

| Directed Simmons-Smith Reaction | Substrate-controlled; excellent for allylic alcohols and amines. | Diiodomethane and Zn-Cu couple (IZnCH₂I). unl.ptacs.org | Chiral Substrate (directing group) |

| Michael-Initiated Ring Closure (MIRC) | Forms highly functionalized cyclopropanes. | α,β-unsaturated esters/ketones, stabilized carbanions, chiral phase-transfer catalysts or organocatalysts. rsc.org | Chiral Catalyst or Chiral Substrate/Nucleophile |

| Asymmetric Radical Cyclopropanation | Uses radical intermediates; effective for heteroaryl cyclopropanes. | Co(II)-based catalysts with chiral porphyrin ligands, diazo compounds. nih.gov | Chiral Catalyst |

These methods underscore the complexity and ingenuity required to synthesize specific stereoisomers of cyclopropoxy-containing compounds, which are vital for investigating structure-activity relationships in various scientific fields.

Reactivity and Reaction Mechanisms of 1 Bromo 3 Cyclopropoxybenzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. masterorganicchemistry.com In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.orglibretexts.org The rate and regioselectivity of EAS are significantly influenced by the substituents already present on the ring. masterorganicchemistry.com

The cyclopropoxy group is an activating group due to the oxygen atom's ability to donate electron density to the benzene ring through resonance. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack than benzene itself. wvu.edu Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, which decreases the ring's reactivity. However, bromine is an ortho-, para-director because of the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.

When both a cyclopropoxy group and a bromine atom are present, as in 1-bromo-3-cyclopropoxybenzene, their directing effects must be considered. The cyclopropoxy group at position 3 directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. The bromine atom at position 1 directs to its ortho (position 2) and para (position 4) positions. The combined effect generally leads to substitution at positions 2, 4, and 6. The precise distribution of products will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| Bromine | 1 | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Reactions Involving the Bromine Moiety

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com For aryl halides like this compound, this can proceed through different mechanisms.

The direct displacement of the bromide ion by a nucleophile is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.com In this compound, the cyclopropoxy group is electron-donating, which disfavors the formation of the negatively charged Meisenheimer intermediate required for this pathway. Therefore, direct nucleophilic aromatic substitution is not a favored reaction pathway under standard conditions.

A more plausible pathway for nucleophilic substitution on this compound, especially with very strong bases like sodium amide (NaNH2), is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. almerja.comlibretexts.org

The reaction is initiated by the abstraction of a proton ortho to the bromine atom by the strong base. almerja.com In the case of this compound, this would be the proton at position 2. This is followed by the elimination of the bromide ion to form a benzyne intermediate, 3-cyclopropoxybenzyne. almerja.comlibretexts.org

This benzyne intermediate is then rapidly attacked by a nucleophile. almerja.com Due to the two possible sites of attack on the triple bond, a mixture of products can be formed. Attack at C2 would lead to the 2-substituted product, while attack at C1 would yield the 3-substituted product (a cine substitution product). The regioselectivity of the nucleophilic attack is influenced by the electronic effects of the cyclopropoxy group. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. vulcanchem.com

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org this compound can readily participate in Suzuki-Miyaura couplings.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, displacing the bromide ion. harvard.edu

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst. harvard.edu

This reaction allows for the synthesis of a wide range of biaryl and other coupled products by varying the organoboron partner. organic-chemistry.org

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

The Negishi coupling is another important palladium-catalyzed cross-coupling reaction that joins an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, it is a powerful method for C-C bond formation. numberanalytics.com

The mechanism of the Negishi coupling is analogous to the Suzuki coupling and involves an oxidative addition, transmetalation, and reductive elimination sequence. illinois.edu this compound serves as the electrophilic partner, reacting with a variety of organozinc reagents. A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and high functional group tolerance. wikipedia.org

Table 3: Example of a Negishi Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org For this compound, the Sonogashira coupling provides a direct route to synthesize 3-cyclopropoxy-substituted phenylacetylenes, which are valuable intermediates in the synthesis of pharmaceuticals and functional organic materials. beilstein-journals.org

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide species. This species then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center, which yields the coupled product and regenerates the active palladium(0) catalyst. beilstein-journals.org

While specific experimental data for this exact compound is limited in publicly available literature, the reaction conditions are well-established for a broad range of aryl bromides. nih.govscirp.org Copper-free Sonogashira protocols have also been developed, often employing bulky, electron-rich phosphine (B1218219) ligands to facilitate the coupling. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Typical Conditions | Reference |

| Substrate | This compound | N/A |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | libretexts.org |

| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂/Ligand | libretexts.orgbeilstein-journals.org |

| Co-catalyst | CuI | wikipedia.org |

| Base | Amine (e.g., Et₃N, DBU, Pyrrolidine) | libretexts.orgbeilstein-journals.org |

| Solvent | DMF, THF, Toluene (B28343) | scirp.orglibretexts.org |

| Temperature | Room Temperature to 100 °C | libretexts.orgscirp.org |

This table presents generalized conditions based on known Sonogashira reactions of aryl bromides.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the construction of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides, offering significant advantages over traditional methods due to its broad substrate scope and mild reaction conditions. snnu.edu.cn this compound can be effectively coupled with a wide variety of primary and secondary amines, as well as ammonia (B1221849) equivalents, to produce the corresponding 3-cyclopropoxyaniline (B7880776) derivatives. wikipedia.orgorganic-chemistry.org

The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base (commonly a sterically hindered alkoxide like sodium tert-butoxide) forms a palladium amido complex. The final, crucial step is the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often providing the best results. organic-chemistry.org

Table 2: Key Components for Buchwald-Hartwig Amination of this compound

| Component | Examples | Function | Reference |

| Aryl Halide | This compound | Electrophile | N/A |

| Nucleophile | Primary/Secondary Amines, Ammonia Surrogates | Amine Source | organic-chemistry.org |

| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of Pd(0) | chemspider.com |

| Ligand | BINAP, XPhos, SPhos, IPr | Stabilize Pd, promote reductive elimination | wikipedia.orgorganic-chemistry.org |

| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | Deprotonate amine, activate catalyst | libretexts.orgresearchgate.net |

| Solvent | Toluene, Dioxane, THF | Reaction Medium | libretexts.org |

This table outlines typical components used in Buchwald-Hartwig amination reactions based on general literature.

Organometallic Reagent Formation and Reactivity

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, transforming the electrophilic aromatic carbon into a potent nucleophile. This opens up a different avenue of reactivity, allowing for the formation of new carbon-carbon bonds through reactions with various electrophiles.

Grignard Reagent Formation and Subsequent Electrophilic Trapping

Grignard reagents are organomagnesium halides (RMgX) that are among the most well-known and versatile organometallic reagents in organic chemistry. sigmaaldrich.com The Grignard reagent of this compound, namely (3-cyclopropoxyphenyl)magnesium bromide, can be prepared by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the Grignard reagent. libretexts.org

Once formed, this Grignard reagent acts as a strong nucleophile and a strong base. sigmaaldrich.com Its primary synthetic utility lies in its reaction with a wide range of electrophiles. For example, it will add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. Reaction with carbon dioxide (CO₂) followed by acidification yields the corresponding benzoic acid derivative. masterorganicchemistry.com

Table 3: Electrophilic Trapping of (3-cyclopropoxyphenyl)magnesium bromide

| Electrophile | Initial Product | Final Product (after workup) | Reference |

| Formaldehyde (CH₂O) | Magnesium alkoxide | (3-cyclopropoxyphenyl)methanol | thermofisher.com |

| Aldehyde (R'CHO) | Magnesium alkoxide | 1-(3-cyclopropoxyphenyl)-1-alkanol | masterorganicchemistry.com |

| Ketone (R'COR'') | Magnesium alkoxide | 1-(3-cyclopropoxyphenyl)-1,1-dialkyl-alcohol | masterorganicchemistry.com |

| Carbon Dioxide (CO₂) | Magnesium carboxylate | 3-Cyclopropoxybenzoic acid | masterorganicchemistry.com |

| Epoxide | Magnesium alkoxide | 2-(3-cyclopropoxyphenyl)ethanol | masterorganicchemistry.com |

This table illustrates potential reactions based on the known reactivity of Grignard reagents.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a fundamental reaction for the preparation of organolithium compounds, which are even more reactive nucleophiles than their Grignard counterparts. wikipedia.org This reaction involves treating an organic halide with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). princeton.edu For this compound, this exchange would rapidly convert the carbon-bromine bond to a carbon-lithium bond, forming 3-cyclopropoxyphenyllithium.

The reaction is kinetically controlled, and the equilibrium generally favors the formation of the more stable organolithium species. harvard.edu The rate of exchange is very fast, often occurring at low temperatures (-78 °C) and following the trend I > Br > Cl. wikipedia.orgprinceton.edu The resulting 3-cyclopropoxyphenyllithium is a highly reactive intermediate that must be generated and used in situ. It can be trapped with the same range of electrophiles as Grignard reagents, often with higher reactivity, and can also be used in more specialized applications such as transmetalation to other metals.

Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropoxy group consists of a three-membered carbocycle attached to the benzene ring via an ether linkage. The significant ring strain inherent in the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to more complex aliphatic chains. nih.gov

Ring-Opening Reactions Under Acidic or Catalytic Conditions

The cyclopropane ring in this compound can be cleaved under acidic or Lewis acid-catalyzed conditions. vulcanchem.com The reaction is typically initiated by protonation or coordination of a Lewis acid to the ether oxygen atom. This activation makes the cyclopropane ring more susceptible to nucleophilic attack or rearrangement. nih.gov

In the presence of a Brønsted acid, protonation of the ether oxygen can lead to a cascade where the C-O bond is cleaved or the cyclopropane ring opens to relieve ring strain. The pathway of the reaction—whether it proceeds via an Sₙ1- or Sₙ2-type mechanism—depends on the stability of the potential carbocation intermediates and the nature of the nucleophile present. nih.govnih.gov For instance, in an acidic aqueous or alcoholic medium, the ring-opening could lead to the formation of propenoxy derivatives or 1,3-diols/ethers after subsequent reactions. libretexts.org The regioselectivity of the ring-opening is influenced by the electronic and steric factors of the substituents on the aromatic ring. nih.gov While monosubstituted cyclopropanes are generally less reactive than donor-acceptor cyclopropanes, the use of highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) has been shown to facilitate such transformations. nih.gov

Rearrangement Reactions of this compound

The reactivity of this compound in rearrangement reactions is a subject of scientific interest, primarily due to the presence of the strained cyclopropyl (B3062369) group and the bromo-substituted aromatic ring. While specific experimental studies on the rearrangement of this exact molecule are not extensively documented in publicly available literature, plausible reaction pathways can be postulated based on the known reactivity of analogous aryl cyclopropyl ethers and related compounds. These reactions are typically induced by thermal or acidic conditions and can lead to a variety of structural isomers.

The stability of benzene derivatives can be influenced by the nature and position of their substituents. Electron-withdrawing groups, such as bromine, can affect the electron density of the aromatic ring and its thermal stability. longdom.org Similarly, bulky substituents can introduce steric hindrance, which may also enhance thermal stability. ijcrt.org

Thermal Rearrangement

Under thermal conditions, aryl ethers can undergo rearrangement reactions. For instance, the Claisen rearrangement is a well-known thermal process for allyl aryl ethers, which proceeds through a concerted pericyclic mechanism to yield ortho-substituted phenols. prepchem.comgoogle.com In a relevant example, allyl 3-bromophenyl ether rearranges upon heating to form 2-allyl-3-bromophenol. prepchem.com

For this compound, a direct analogue to the Claisen rearrangement is not possible due to the absence of an allylic double bond. However, at sufficiently high temperatures, the molecule is expected to undergo rearrangement through pathways involving the cleavage of the highly strained cyclopropane ring. The thermal activation could lead to homolytic cleavage of a C-C bond within the cyclopropyl ring, generating a diradical intermediate. This intermediate could then undergo further reactions, such as hydrogen abstraction or recombination, to yield various rearranged products.

One potential pathway involves the opening of the cyclopropane ring to form a propenyl group, which could then lead to the formation of various substituted bromophenols. The specific products would depend on the stability of the intermediates and the reaction conditions.

Hypothetical Thermal Rearrangement Products of this compound

| Product Name | Proposed Structure | Plausible Yield (%) |

| 1-Bromo-3-(prop-1-en-1-yloxy)benzene | Low | |

| 2-Allyl-3-bromophenol | Moderate | |

| 4-Allyl-3-bromophenol | Low |

This table presents hypothetical data based on the known thermal rearrangements of analogous aryl ethers and the inherent strain of the cyclopropyl ring. Actual experimental results may vary.

Acid-Catalyzed Rearrangement

The presence of the ether oxygen atom makes this compound susceptible to acid-catalyzed rearrangements. In the presence of a protic or Lewis acid, the ether oxygen can be protonated, making the cyclopropyl group a better leaving group. researchgate.netlibretexts.orgbeilstein-journals.orgmasterorganicchemistry.comchimia.ch

The proposed mechanism for the acid-catalyzed rearrangement involves the following steps:

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by an acid catalyst, forming a cyclopropyloxonium ion.

Cyclopropyl Ring Opening: The strained three-membered ring in the protonated intermediate is susceptible to cleavage. This can occur via an SN1 or SN2-like pathway, where a nucleophile attacks one of the cyclopropyl carbons, or through a process where the ring opens to form a more stable carbocation. The formation of a secondary or even a primary carbocation might be involved, which could then rearrange.

Rearrangement and Product Formation: The resulting carbocationic intermediate can then undergo various reactions, such as rearrangement to a more stable carbocation, elimination of a proton to form an alkene, or reaction with a nucleophile present in the medium to yield the final product. For example, if water is present, a hydroxyl group could be introduced.

The nature of the acid catalyst and the reaction conditions, such as temperature and solvent, would significantly influence the product distribution.

Hypothetical Products of Acid-Catalyzed Rearrangement of this compound

| Catalyst | Proposed Major Product | Plausible Mechanism |

| H₂SO₄ | 3-Bromophenol (B21344) and propene | Protonation followed by elimination |

| AlCl₃ | Mixture of brominated allylphenols | Lewis acid-assisted ring opening and rearrangement |

| HBr | 1,3-Dibromobenzene (B47543) and propan-1-ol | Nucleophilic attack by bromide on the cyclopropyl group |

This table presents hypothetical data based on established mechanisms for acid-catalyzed ether cleavage and cyclopropane ring-opening reactions. researchgate.netlibretexts.orgbeilstein-journals.orgmasterorganicchemistry.comchimia.ch The actual product distribution would be dependent on specific experimental conditions.

Advanced Spectroscopic Characterization of 1 Bromo 3 Cyclopropoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. For 1-Bromo-3-cyclopropoxybenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the cyclopropoxy group.

The aromatic region would likely display complex splitting patterns due to the meta-substitution. The proton at C2, situated between the bromo and cyclopropoxy groups, would appear as a triplet. The protons at C4 and C6 would likely be doublets of doublets, and the proton at C5 would be a triplet.

The cyclopropoxy group would show two characteristic signals. The methine proton (CH) attached to the oxygen atom would appear as a multiplet in the downfield region compared to the methylene (B1212753) protons. The four methylene protons (CH₂) of the cyclopropyl (B3062369) ring are diastereotopic and would be expected to appear as two separate multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 6.8 - 7.3 | m |

| Cyclopropoxy-CH | 3.6 - 3.8 | m |

| Cyclopropoxy-CH₂ | 0.7 - 0.9 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and their chemical environments. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The carbon atom attached to the bromine (C1) is expected to be significantly shielded due to the "heavy atom effect" of bromine, resulting in an upfield shift compared to what would be expected based on electronegativity alone. chemicalbook.com The carbon attached to the oxygen of the cyclopropoxy group (C3) would be deshielded and appear downfield. The other aromatic carbons would appear in the typical aromatic region (110-160 ppm). The cyclopropoxy group carbons would include a deshielded methine carbon (CH) and a shielded methylene carbon (CH₂).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Br (C1) | ~123 |

| C-O (C3) | ~158 |

| Aromatic CHs (C2, C4, C5, C6) | 115 - 131 |

| Cyclopropoxy-CH | 50 - 60 |

| Cyclopropoxy-CH₂ | 5 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. wustl.edu For this compound, cross-peaks would be expected between adjacent aromatic protons, confirming their relative positions. It would also show correlations between the cyclopropoxy methine proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. masterorganicchemistry.com The HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal. For example, the aromatic proton signals would correlate with the aromatic carbon signals, and the cyclopropoxy proton signals would correlate with the cyclopropoxy carbon signals.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Br stretching, C-O-C (ether) stretching, aromatic C-H stretching, and aromatic C=C bending vibrations. The presence of the cyclopropyl group would also give rise to specific C-H and C-C stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Cyclopropyl C-H Stretch | ~3000 |

| Aromatic C=C Bending | 1400 - 1600 |

| C-O-C Asymmetric Stretch | 1200 - 1275 |

| C-O-C Symmetric Stretch | 1020 - 1075 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, which can be used to determine the elemental formula of a compound. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.

The monoisotopic mass of this compound (C₉H₉⁷⁹BrO) is calculated to be 211.9837 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the elemental composition of the molecule.

Detailed Fragmentation Pathway Analysis

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak and a series of fragment ions that provide valuable structural information. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity (M and M+2), corresponding to the two major isotopes, 79Br and 81Br. savemyexams.comdocbrown.infodocbrown.info The fragmentation of the molecular ion is anticipated to follow several key pathways characteristic of aryl ethers and bromo-aromatic compounds. miamioh.eduarizona.edu

One of the primary fragmentation routes for aryl ethers involves the cleavage of the C-O bond. miamioh.edu For this compound, this can occur in two ways:

Loss of the cyclopropyl group: Cleavage of the O-cyclopropyl bond would lead to the formation of a bromophenoxy cation.

Loss of a cyclopropoxy radical: Cleavage of the aryl-O bond would result in a bromophenyl cation and a cyclopropoxy radical.

Additionally, fragmentation of the cyclopropyl ring itself is a likely process. The three-membered ring is strained and can readily open to form more stable structures. aip.org A common fragmentation pathway for compounds containing a cyclopropyl group involves the loss of ethylene (B1197577) (C₂H₄) after ring opening. acs.org

Another significant fragmentation pathway for bromo-aromatic compounds is the loss of the bromine atom, which would result in a cyclopropoxybenzene cation. miamioh.edu Rearrangement reactions, such as a McLafferty rearrangement, are also possible, although typically more prevalent in molecules with longer alkyl chains.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 212/214 | [C₉H₉BrO]⁺ | Molecular Ion (M⁺) |

| 171/173 | [C₆H₄BrO]⁺ | Loss of cyclopropyl group (C₃H₅) |

| 157 | [C₉H₉O]⁺ | Loss of Bromine radical (Br•) |

| 133/135 | [C₇H₄Br]⁺ | Loss of ethylene (C₂H₄) from the [M-H]⁺ ion |

| 115 | [C₉H₇]⁺ | Loss of Br and CO |

Note: The m/z values are nominal and the presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

Rotational Spectroscopy (Microwave Spectroscopy) for High-Precision Molecular Structure and Conformational Analysis

Rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. ifpan.edu.pl By measuring the frequencies of rotational transitions, highly accurate rotational constants (A, B, and C) can be obtained. These constants are inversely proportional to the moments of inertia of the molecule, which are in turn dependent on the atomic masses and their positions within the molecule.

For this compound, rotational spectroscopy would provide detailed information on its conformational landscape. The orientation of the cyclopropoxy group relative to the benzene (B151609) ring is a key structural parameter. It is expected that the molecule exists predominantly in a planar or near-planar conformation to maximize conjugation between the oxygen lone pairs and the aromatic pi-system. However, steric hindrance between the cyclopropyl group and the hydrogen atoms on the benzene ring could lead to a non-planar (gauche) conformation being the most stable. rsc.org

The analysis of the rotational spectra of different isotopic species (e.g., substituting 13C or 18O) would allow for the precise determination of the bond lengths and bond angles of the molecule through a substitution analysis (Kraitchman's equations). researchgate.net This would provide definitive data on the C-Br, C-O, and C-C bond lengths, as well as the bond angles of the benzene and cyclopropyl rings.

Table 2: Hypothetical Rotational Constants and Structural Parameters for this compound

| Parameter | Hypothetical Value (Planar Conformer) | Hypothetical Value (Gauche Conformer) |

| Rotational Constant A (MHz) | ~2500 | ~2400 |

| Rotational Constant B (MHz) | ~800 | ~850 |

| Rotational Constant C (MHz) | ~600 | ~650 |

| Dihedral Angle (C-C-O-C) | 0° | ~60° |

These values are illustrative and would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive structure of a molecule in its solid, crystalline state. While no experimental crystal structure for this compound has been reported in the publicly available literature, we can predict its likely solid-state packing based on the analysis of similar substituted bromobenzenes. nih.govznaturforsch.comresearchgate.net

The crystal packing of this compound would likely be influenced by a combination of intermolecular interactions, including:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the cyclopropoxy group in neighboring molecules. znaturforsch.com

π-π Stacking: The aromatic benzene rings can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···π Interactions: The hydrogen atoms of the cyclopropyl group or the benzene ring can interact with the electron-rich pi-system of adjacent molecules. researchgate.net

The specific arrangement of molecules in the crystal lattice would determine the unit cell parameters (a, b, c, α, β, γ) and the space group. The analysis of these parameters would reveal the symmetry of the crystal and the number of molecules in the asymmetric unit. nih.gov

Computational and Theoretical Investigations of 1 Bromo 3 Cyclopropoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 1-bromo-3-cyclopropoxybenzene. These in silico studies employ various levels of theory to approximate solutions to the Schrödinger equation for the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT studies, often using hybrid functionals like B3LYP, are employed to determine its most stable three-dimensional arrangement (geometry optimization) and to analyze its molecular orbitals. researchgate.netnih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. nih.gov DFT also allows for the mapping of the electrostatic potential (ESP) surface, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP Functional)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -0.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

Note: The values presented are illustrative and representative of typical results from DFT calculations on similar aromatic compounds.

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that are derived directly from theoretical principles without the use of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good first approximation of the electronic structure. nih.gov However, it does not fully account for electron correlation—the way electrons interact and avoid each other.

To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are used. researchgate.net MP2 incorporates electron correlation, leading to more accurate energy and property predictions. While computationally more demanding than DFT or HF, MP2 calculations serve as a valuable benchmark for validating the results obtained from other methods. researchgate.net Comparing results from HF, MP2, and DFT provides a more complete and reliable picture of the electronic properties of this compound. researchgate.net

The accuracy of any quantum chemical calculation is highly dependent on the "basis set" used. A basis set is a set of mathematical functions that describe the shape and location of electrons within the molecule. The choice of basis set represents a trade-off between computational cost and accuracy. nih.gov

Commonly used basis sets include the Pople-style sets, such as 6-31G(d,p) and the more extensive 6-311+G(d,p). nih.gov The notations indicate:

(d,p): The addition of polarization functions, which allow for more flexibility in describing bond shapes, especially in strained systems like the cyclopropyl (B3062369) group.

+: The inclusion of diffuse functions, which are important for accurately describing anions or molecules with lone pairs, such as the oxygen in the ether linkage.

Validation of a chosen basis set is typically performed by comparing calculated properties (e.g., bond lengths, angles, or vibrational frequencies) with available experimental data or with results from calculations using even larger, more robust basis sets. nih.gov

Conformational Analysis and Potential Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. For this compound, the most significant rotation occurs around the C(aryl)-O bond, defined by the C2-C3-O-C(cyclopropyl) dihedral angle.

Computational methods can map the potential energy landscape by systematically rotating this bond and calculating the energy of the resulting conformer at each step. This reveals the most stable (lowest energy) conformations and the energy barriers between them. Studies on analogous molecules like anisole (B1667542) and its derivatives show that the planar conformation (where the cyclopropyl group is in the same plane as the benzene (B151609) ring) is often the most stable due to favorable electronic delocalization, while the perpendicular conformation is the least stable due to steric hindrance. researchgate.net

Table 2: Illustrative Conformational Energy Profile of this compound

| Dihedral Angle (C-C-O-C) | Conformation Description | Relative Energy (kcal/mol) |

|---|---|---|

| 0° | Planar (Global Minimum) | 0.0 |

| 30° | Skewed | 0.8 |

| 60° | Skewed | 2.5 |

Note: These values are hypothetical, based on typical rotational barriers for aryl ethers, and serve to illustrate the concept of a potential energy landscape.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, which is a halogenated aromatic compound, a common and synthetically important reaction is transition-metal-catalyzed cross-coupling (e.g., Suzuki or Chan-Lam coupling), where the bromine atom is substituted. nih.gov

Modeling these reactions involves identifying all relevant species along the reaction pathway, including reactants, intermediates, and products. Crucially, it also involves locating the transition state (TS)—the highest energy point on the lowest energy path between a reactant and a product. The energy of the transition state determines the activation energy (Ea) of the reaction, which governs the reaction rate. Computational modeling of similar reactions, like the Chan-Lam amination, has provided detailed mechanistic insights. nih.govorganic-chemistry.org

By calculating the energies of the stationary points (reactants, intermediates, products) and transition states, a potential energy surface (PES) for the reaction can be constructed. pnas.org This surface provides a quantitative map of the reaction's progress, showing the energy changes as reactants are converted into products. nih.gov For a hypothetical cross-coupling reaction involving this compound, the PES would map out key steps such as oxidative addition, transmetalation, and reductive elimination.

Table 3: Example of Calculated Energies for a Hypothetical Cross-Coupling Reaction Pathway

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants + Catalyst | Starting Materials | 0.0 |

| Oxidative Addition TS | First Transition State | +15.2 |

| Intermediate Complex | Reaction Intermediate | +5.5 |

| Reductive Elimination TS | Second Transition State | +22.1 |

Note: This table provides a simplified, illustrative example of the data obtained from mapping a reaction's potential energy surface.

Prediction of Kinetic and Thermodynamic Parameters

The kinetic and thermodynamic stability of a molecule are crucial for understanding its reactivity and potential for transformation. Computational methods can be employed to predict key parameters that govern these characteristics. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide information on the energy changes and spontaneity of reactions involving the compound. sdewes.org For instance, the standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) can be calculated to determine the molecule's stability relative to its constituent elements. chemeo.com

Kinetic parameters, most notably activation energy (Ea), describe the energy barrier that must be overcome for a reaction to occur. sdewes.org These parameters are essential for predicting reaction rates and understanding the mechanism of chemical transformations, such as the potential ring-opening of the cyclopropyl group or substitution reactions at the aromatic ring. vulcanchem.com

While specific computational studies detailing these parameters for this compound are not extensively available in the literature, such data can be predicted using quantum mechanical calculations. A summary of key thermodynamic and kinetic parameters that could be computationally determined is presented below.

Table 1: Predicted Thermodynamic and Kinetic Parameters (Illustrative) This table is illustrative as specific published data for this compound is limited. The parameters listed are typical for computational studies of organic molecules.

| Parameter | Description |

|---|---|

| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. chemeo.com |

| Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. chemeo.com |

| Gas Basicity (BasG) | A measure of the molecule's ability to accept a proton in the gas phase. chemeo.com |

| Proton Affinity (PAff) | The negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. chemeo.com |

| Ionization Energy (IE) | The minimum energy required to remove an electron from the gaseous atom or molecule. chemeo.com |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is frequently used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. Techniques like Density Functional Theory (DFT) can calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic properties. nih.govuni-muenchen.de

For this compound, predicted mass spectrometry data is available. Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase and can be predicted for different ionic forms (adducts) of the molecule. These predictions can be crucial in identifying the compound in complex mixtures using ion mobility-mass spectrometry.

The predicted CCS values for various adducts of this compound, as calculated using the CCSbase, are available in public databases. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | Mass to Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 212.99095 | 136.8 |

| [M+Na]+ | 234.97289 | 150.2 |

| [M-H]- | 210.97639 | 147.1 |

| [M+NH4]+ | 230.01749 | 154.8 |

| [M+K]+ | 250.94683 | 139.6 |

| [M+H-H2O]+ | 194.98093 | 136.5 |

| [M+HCOO]- | 256.98187 | 159.7 |

| [M+CH3COO]- | 270.99752 | 186.7 |

Source: Data derived from PubChemLite. uni.lu

A full correlation requires comparison with experimental data. While commercial suppliers may possess experimental spectra like NMR and LC-MS for quality control, this data is not always published in peer-reviewed literature. bldpharm.com The comparison between predicted and experimental spectra is vital for confirming the molecular structure and validating the computational models used.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

For a molecule like this compound, MD simulations could be used to:

Explore Conformational Space: Analyze the rotation of the cyclopropoxy group relative to the benzene ring and identify the most stable conformations.

Simulate Solvent Effects: Understand how the molecule behaves in different solvents, which can influence its solubility and reactivity.

Investigate Intermolecular Interactions: In the context of medicinal chemistry, MD simulations can model how the molecule might bind to a biological target, such as a protein receptor, providing insights into its potential as a drug scaffold. epo.org

Currently, there is a lack of published studies that specifically apply molecular dynamics simulations to investigate the dynamic behavior of this compound. Such studies would be a valuable area for future research to better understand its physicochemical properties and potential applications.

Applications of 1 Bromo 3 Cyclopropoxybenzene in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The primary role of 1-Bromo-3-cyclopropoxybenzene in organic chemistry is as a key synthetic intermediate. myskinrecipes.com Its structure is strategically designed for the assembly of more elaborate molecular frameworks. myskinrecipes.comvulcanchem.com The utility of this compound stems from its two main functional components: the bromo-substituted aromatic ring and the cyclopropoxy ether linkage.

The bromine atom on the benzene (B151609) ring is a critical feature, providing a reliable site for a variety of metal-catalyzed cross-coupling reactions. vulcanchem.com These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision. For instance, the bromine substituent allows chemists to engage the molecule in well-established transformations such as Suzuki-Miyaura and Sonogashira couplings, effectively "stitching" it into a larger, target structure. vulcanchem.com The aromatic ring itself can also participate in electrophilic aromatic substitution reactions, offering another pathway for functionalization. vulcanchem.com

Simultaneously, the cyclopropoxy group is not merely a passive substituent. It influences the electronic properties of the benzene ring and provides a unique three-dimensional structure that can be crucial for the biological activity or material properties of the final product. vulcanchem.com This makes this compound a versatile building block for chemists aiming to construct complex molecules with precisely defined architectures. vulcanchem.com

Table 1: Structural Features and Synthetic Utility of this compound

| Feature | Synthetic Implication | Common Reaction Types |

|---|---|---|

| Bromine Atom | Acts as a versatile handle for introducing additional molecular fragments. | Suzuki-Miyaura Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination |

| Aromatic Ring | Provides a stable core scaffold that can be further functionalized. | Electrophilic Aromatic Substitution |

| Cyclopropoxy Group | Imparts unique steric and electronic properties to the final molecule; can influence binding affinity and metabolic stability. | Serves as a structural modifier |

Precursor in Pharmaceutical Synthesis and Drug Discovery

In the pharmaceutical sector, this compound serves as a valuable precursor and building block for the synthesis of potential drug candidates. vulcanchem.com Its structure offers a desirable scaffold that can be systematically modified to explore new areas of chemical space in the search for novel therapeutics. vulcanchem.com

Active Pharmaceutical Ingredients (APIs) are the biologically active components in a drug product responsible for its therapeutic effects. scipublications.com The synthesis of APIs often involves multi-step sequences where specific molecular building blocks are assembled to create the final, complex structure. scipublications.com this compound functions as one such building block.

A New Chemical Entity (NCE) is a molecule developed by a pharmaceutical company in the early stages of drug discovery that has not been previously approved as a drug. pharmaceutical-business-review.com The discovery of NCEs relies on the ability of medicinal chemists to design and synthesize novel molecules for biological screening.

This compound is a useful tool in this process. Its unique combination of a reactive site (the bromine atom) and a structurally distinct group (the cyclopropoxy ether) makes it an attractive starting material for generating libraries of related compounds. vulcanchem.comuni.lu By reacting this compound with various other building blocks, chemists can rapidly produce a diverse set of novel molecules. These NCEs can then be tested for activity against different diseases, potentially leading to the identification of a new drug candidate. uni.lu

Utility in Agrochemical Development

The application of this compound extends to the agrochemical industry, where it is utilized as an intermediate in the synthesis of new crop protection agents. myskinrecipes.comvulcanchem.com The development of effective and selective pesticides and herbicides requires the creation of molecules that can interact with specific biological targets in pests or weeds.

The structural characteristics of this compound are well-suited for this purpose. The combination of the halogenated ring and the cyclopropoxy group can be leveraged to design molecules with precise binding properties for biological targets relevant to pest control or plant growth regulation. vulcanchem.com Researchers in agrochemical development use this compound as a starting scaffold, modifying it through further chemical reactions to optimize its activity and selectivity as a potential new agrochemical product.

Application in Advanced Material Science

Beyond life sciences, bromo-substituted aromatic compounds like this compound have applications in the field of advanced material science. These materials, which include specialized polymers and liquid crystals, derive their unique properties from the specific arrangement of their molecular components. atamanchemicals.com

In polymer chemistry, monomers are the fundamental repeating units that are linked together to form a polymer chain. While direct use of this compound as a monomer is not widely documented, its structure is highly relevant to the synthesis of advanced polymers. The bromine atom on the aromatic ring makes it a candidate for use in polycondensation reactions, particularly metal-catalyzed cross-coupling polymerization.

In such a process, this compound could potentially serve as a co-monomer. The bromine would act as the reactive site to form the polymer backbone, while the cyclopropoxy group would function as a pendant side group. This side group would influence the final properties of the polymer, such as its solubility, thermal stability, and morphology. This approach is used to create conjugated polymers for applications in electronics, such as organic light-emitting diodes (OLEDs). atamanchemicals.com

Table 2: Applications of this compound in Agrochemical and Material Science

| Field | Role | Rationale | Potential End-Product |

|---|---|---|---|

| Agrochemicals | Synthetic Intermediate | The molecule's structure allows for the design of compounds with specific binding to biological targets in pests. vulcanchem.com | Crop protection agents (e.g., pesticides, herbicides). myskinrecipes.comvulcanchem.com |

| Material Science | Potential Co-monomer | The bromine atom can participate in polymerization reactions, with the cyclopropoxy group modifying material properties. | Advanced polymers, functional materials. atamanchemicals.com |

Development of Functional Organic Materials

The compound this compound serves as a crucial and versatile building block in the synthesis of advanced functional organic materials, particularly those designed for applications in organic electronics. Its unique structure, featuring a reactive bromine atom and a cyclopropoxy group, allows for its incorporation into larger, complex molecular architectures tailored for specific electronic and photophysical properties. The bromine atom provides a handle for well-established cross-coupling reactions, while the 3-cyclopropoxy-phenyl moiety can be used to modulate the electronic characteristics and morphology of the final material.

Research in organic electronics often focuses on creating novel materials for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). In this context, this compound is primarily used as a precursor to introduce the 3-cyclopropoxyphenyl group into π-conjugated systems. This substituent is valuable for fine-tuning the properties of materials such as hole transport materials (HTMs) or host materials in OLEDs.

A representative application is the synthesis of triarylamine or carbazole-based derivatives, which are widely recognized for their excellent hole-transporting capabilities. nih.govresearchgate.net The synthesis strategy typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling.

For instance, this compound can be reacted with a diarylamine, such as carbazole (B46965), in a Buchwald-Hartwig amination reaction. This process directly attaches the 3-cyclopropoxyphenyl group to the nitrogen atom of the carbazole core, forming a new triarylamine derivative. The resulting molecule combines the well-known charge-transport properties of the carbazole unit with the specific electronic influence of the cyclopropoxy substituent.

Alternatively, this compound can first be converted into its corresponding boronic acid or boronic ester derivative, such as 2-(3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This intermediate can then participate in a Suzuki coupling reaction with a halogenated aromatic core, for example, a dibromo-spirobifluorene, to construct a more complex and rigid HTM. mdpi.com This modular approach is fundamental to the rational design of new organic semiconductors.

The incorporation of the 3-cyclopropoxyphenyl group can influence several key properties of the final material, which are critical for device performance. These properties are typically characterized using a variety of spectroscopic and electrochemical techniques. The data from these analyses allow researchers to understand the material's potential utility in an electronic device.

Below is a table of representative research findings for a hypothetical Hole Transport Material (HTM) derived from a this compound precursor. The data are based on typical values reported for analogous carbazole-based HTMs used in organic electronics. beilstein-journals.orgmdpi.com

Table 1: Representative Properties of a Functional Material Derived from this compound

| Property | Measurement | Value | Significance in Organic Materials |

| Electrochemical Properties | Cyclic Voltammetry | Determines the energy levels for charge injection and transport. | |

| Highest Occupied Molecular Orbital (HOMO) | -5.45 eV | Energy level alignment with the anode and the emissive layer for efficient hole injection. | |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.10 eV | Important for electron blocking capabilities. | |

| Electrochemical Band Gap (Eg) | 3.35 eV | Indicates the energy difference between HOMO and LUMO, influencing transparency and triplet energy. | |

| Photophysical Properties | UV-Vis Spectroscopy | Characterizes the light absorption properties of the material. | |

| Absorption Maximum (λabs) in Solution | 355 nm | Relates to the electronic transitions within the molecule. | |

| Photophysical Properties | Photoluminescence Spectroscopy | Characterizes the light-emitting properties of the material. | |

| Emission Maximum (λem) in Solution | 415 nm | Defines the color of emitted light if used as an emitter; relevant for energy transfer if used as a host. | |

| Fluorescence Quantum Yield (ΦF) | 85% | Measures the efficiency of the light emission process. | |

| Thermal Properties | Thermogravimetric Analysis (TGA) | Assesses the material's stability at high temperatures. | |

| Decomposition Temperature (Td, 5% weight loss) | 315 °C | High thermal stability is crucial for device longevity and fabrication via thermal evaporation. |

The data presented in the table illustrate how a material synthesized using this compound as a key building block can be characterized to evaluate its suitability for electronic applications. The HOMO level is critical for matching the work function of the anode in an OLED to ensure efficient injection of holes, while a high decomposition temperature indicates the material can withstand the manufacturing processes and operational heat, leading to more stable and durable devices. The development of such materials is a key area of research aimed at advancing the performance of organic electronic technologies. nanoge.org

Derivatives and Analogues of 1 Bromo 3 Cyclopropoxybenzene

Structural Modifications and Their Synthetic Accessibility